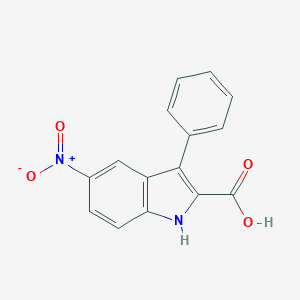

5-Nitro-3-phenyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-nitro-3-phenyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-15(19)14-13(9-4-2-1-3-5-9)11-8-10(17(20)21)6-7-12(11)16-14/h1-8,16H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZNTPXQZKYUKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351459 |

Source

|

| Record name | 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26661251 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14182-37-7 |

Source

|

| Record name | 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Predicted Spectroscopic Data of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid (C₁₅H₁₀N₂O₄, Molecular Weight: 282.25 g/mol ).[1] In the absence of direct experimental spectra in publicly available databases, this document synthesizes information from established spectroscopic principles and data from analogous structures to offer a robust predictive analysis. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound by providing expected values for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Introduction

This compound is a complex heterocyclic compound featuring an indole nucleus, a functionality prevalent in many biologically active molecules. The presence of a nitro group, a phenyl substituent, and a carboxylic acid moiety suggests its potential utility in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming its molecular structure and purity. This guide serves as a predictive reference for its key spectral features.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the analysis of substituent effects on the indole and phenyl rings.

Molecular Structure and Numbering

For clarity in the assignment of NMR signals, the following numbering scheme is used:

Caption: Molecular structure and numbering of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts are presented in the table below. These values are estimated based on typical shifts for substituted indoles and aromatic compounds.[2][3][4][5][6]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H (Indole) | > 11.0 | Broad Singlet | The indole N-H proton is typically deshielded and will appear as a broad signal. |

| COOH | > 12.0 | Broad Singlet | The carboxylic acid proton is highly deshielded and its signal is often broad.[7] |

| H4 | ~8.5-8.8 | Doublet | Significantly downfield due to the anisotropic effect of the nitro group. |

| H6 | ~8.0-8.2 | Doublet of Doublets | Downfield shift due to the electron-withdrawing nitro group at the para position. |

| H7 | ~7.5-7.7 | Doublet | Influenced by the adjacent phenyl and carboxylic acid groups. |

| H (Phenyl) | ~7.3-7.6 | Multiplet | The five protons of the phenyl group will likely appear as a complex multiplet. |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are summarized below. The presence of the electron-withdrawing nitro group and the phenyl and carboxylic acid substituents will have a significant impact on the chemical shifts of the indole ring carbons.[8][9][10][11][12]

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| COOH | ~165-170 | The carboxylic acid carbonyl carbon is found in this characteristic downfield region.[7] |

| C5 | ~140-145 | Carbon bearing the nitro group, significantly deshielded. |

| C7a | ~135-140 | Quaternary carbon at the fusion of the two rings. |

| C (ipso-Phenyl) | ~130-135 | The carbon of the phenyl ring attached to the indole. |

| C3a | ~125-130 | Another quaternary carbon at the ring fusion. |

| C (o, m, p-Phenyl) | ~125-130 | Aromatic carbons of the phenyl ring. |

| C2 | ~125-130 | Carbon bearing the carboxylic acid group. |

| C3 | ~115-120 | Carbon bearing the phenyl group. |

| C4 | ~115-120 | Influenced by the adjacent nitro group. |

| C6 | ~110-115 | Aromatic carbon on the indole ring. |

| C7 | ~110-115 | Aromatic carbon on the indole ring. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the various functional groups present in the molecule. The predicted key absorption bands are listed below.[7][13][14][15][16][17][18]

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| N-H (Indole) | Stretching | ~3300-3400 | Moderate, Sharp |

| C-H (Aromatic) | Stretching | ~3000-3100 | Moderate |

| C=O (Carboxylic Acid) | Stretching | ~1680-1710 | Strong |

| N=O (Nitro) | Asymmetric Stretching | ~1500-1550 | Strong |

| N=O (Nitro) | Symmetric Stretching | ~1330-1370 | Strong |

| C=C (Aromatic) | Stretching | ~1450-1600 | Moderate to Weak |

| C-O (Carboxylic Acid) | Stretching | ~1210-1320 | Strong |

The broad O-H stretch of the carboxylic acid is a result of hydrogen bonding.[19][20][21] The C=O stretch is expected at a lower wavenumber due to conjugation with the indole ring.[19][22] The two strong bands for the nitro group are highly characteristic.[1][23][24][25]

Predicted Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions.

Molecular Ion:

-

M⁺˙ : m/z = 282

Predicted Fragmentation Pathway:

The fragmentation of the molecular ion is likely to proceed through several key pathways, including the loss of small neutral molecules and characteristic cleavages of the indole ring and its substituents.[26][27][28]

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

-

Loss of a hydroxyl radical (-OH): A peak at m/z 265 is expected from the cleavage of the carboxylic acid group.

-

Loss of the nitro group (-NO₂): A significant peak at m/z 236 would result from the loss of the nitro group.

-

Loss of the carboxylic acid group (-COOH): Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a peak at m/z 237.[26]

-

Further fragmentation: The ion at m/z 237 could undergo further fragmentation, such as the loss of nitric oxide (-NO) to give a peak at m/z 207, or the characteristic loss of HCN from the indole ring to yield a fragment at m/z 210.[27]

Experimental Protocols: A General Approach

While specific instrument parameters will vary, the following provides a general methodology for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain information on the type of carbon (CH, CH₂, CH₃, or C).

IR Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Alternatively, prepare a KBr pellet.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to obtain the final spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 50-500.

Conclusion

This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are grounded in established spectroscopic principles and data from structurally related compounds. Researchers can use this information as a benchmark for the identification and characterization of this molecule, facilitating its use in further scientific investigation. It is important to note that experimental values may vary slightly depending on the specific conditions used for data acquisition.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

Spectroscopy Ninja. IR: nitro groups. [Link]

-

Chemistry Steps. Infrared of nitro compounds. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15. [Link]

-

JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

-

Hernández-Vázquez, E., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5208. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-20. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Royal Society of Chemistry. Supplementary Information for "Iridium-Catalyzed C-H Methylation of Indoles and Pyrroles with Methanol". [Link]

-

Derevyanko, N. A., et al. (2019). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 86(4), 643-650. [Link]

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

ResearchGate. 1H NMR chemical shift assignments for M2 compared with several indole standards. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]

-

Michigan State University. Infrared Spectroscopy. [Link]

-

Royal Society of Chemistry. Supplementary Information for "A mild and efficient approach for the synthesis of 3-hydroxy-2-arylisoindolin-1-ones". [Link]

-

Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

National Institutes of Health. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. [Link]

-

National Institutes of Health. Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

ResearchGate. Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. [Link]

-

ResearchGate. Figure 3: 13 C-NMR spectrum of 3-methyl-2-phenyl indole. [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

ResearchGate. MS fragmentation patterns of (A) 1 and (B) 3. [Link]

-

Compound Interest. A guide to 13C NMR chemical shift values. [Link]

-

Sci-Hub. 13C NMR studies of substituted 2,3‐diphenylindoles. Methyl and nitro derivatives. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Kwantlen Polytechnic University. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

National Institutes of Health. Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Indole(120-72-9) 1H NMR spectrum [chemicalbook.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. rsc.org [rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. 5-Nitroindole(6146-52-7) 13C NMR [m.chemicalbook.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. compoundchem.com [compoundchem.com]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. researchgate.net [researchgate.net]

- 22. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 25. spectroscopyonline.com [spectroscopyonline.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 28. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid: Properties, Characterization, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-3-phenyl-1H-indole-2-carboxylic acid is a multifaceted indole derivative of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed methodologies for its characterization, a robust synthesis protocol, and an exploration of its potential applications. By synthesizing theoretical knowledge with practical, field-proven insights, this document serves as an essential resource for professionals engaged in the research and development of novel indole-based compounds.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities. The strategic introduction of substituents onto the indole ring allows for the fine-tuning of a compound's physicochemical properties and pharmacological profile. In the case of this compound, the presence of a nitro group at the 5-position, a phenyl group at the 3-position, and a carboxylic acid at the 2-position creates a unique electronic and steric landscape, suggesting potential for novel molecular interactions and biological effects. Derivatives of indole-2-carboxylic acid have shown promise as inhibitors of HIV-1 integrase, highlighting the therapeutic potential of this class of compounds.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing factors such as solubility, bioavailability, and reactivity.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀N₂O₄ | [3][4] |

| Molecular Weight | 282.25 g/mol | [3][4] |

| CAS Number | 14182-37-7 | [3][4][5] |

| Appearance | Predicted: Yellow crystalline solid | [6] |

| Melting Point | Estimated: ~130-132 °C (based on similar structures) | [2] |

| Solubility | >42.3 µg/mL (at pH 7.4) | [3] |

| pKa (Predicted) | ~3.38 ± 0.30 (for 5-Nitro-1H-indole-3-carboxylic acid) | [6] |

Acidity (pKa)

The acidity of the carboxylic acid group is a critical determinant of the molecule's ionization state at different pH values. While an experimental pKa for this compound has not been reported, a predicted pKa for the structurally related 5-Nitro-1H-indole-3-carboxylic acid is approximately 3.38.[6] The electron-withdrawing nature of the nitro group is expected to increase the acidity of the carboxylic acid compared to unsubstituted indole-2-carboxylic acid.

Spectroscopic and Chromatographic Characterization

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole and phenyl rings, as well as a characteristic downfield signal for the carboxylic acid proton (typically >10 ppm) and the N-H proton of the indole ring. The exact chemical shifts will be influenced by the electronic effects of the nitro and phenyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the carboxylic acid (typically in the 165-185 ppm region), as well as for the carbons of the indole and phenyl rings.[7][8] The positions of these signals provide a detailed map of the carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretching vibration for the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

N-H stretching of the indole ring, usually appearing around 3400-3300 cm⁻¹.

-

Characteristic absorptions for the nitro group (NO₂) at approximately 1550-1500 cm⁻¹ (asymmetric stretch) and 1350-1300 cm⁻¹ (symmetric stretch).

-

C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. In techniques like electrospray ionization (ESI), the compound is expected to show a prominent molecular ion peak ([M-H]⁻ or [M+H]⁺) corresponding to its molecular weight. Studies on similar nitroindole derivatives have detailed their fragmentation pathways, which can aid in structural confirmation.[9]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with the Fischer indole synthesis being a common and adaptable method for creating the indole core. The following is a generalized protocol based on established methods for similar compounds.[1][10][11]

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-(4-nitrophenyl)hydrazono)-2-phenylacetate

-

In a round-bottom flask, dissolve p-nitrophenylhydrazine in ethanol.

-

Add a catalytic amount of a suitable acid (e.g., acetic acid).

-

To this solution, add an equimolar amount of ethyl benzoylacetate dropwise with stirring.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the phenylhydrazone intermediate.

Step 2: Synthesis of Ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate

-

Add the dried phenylhydrazone to polyphosphoric acid in a reaction vessel.

-

Heat the mixture with stirring to approximately 80-100 °C for 1-2 hours. The reaction is typically accompanied by a color change.

-

Monitor the cyclization reaction by TLC.

-

After completion, carefully pour the hot reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate) until the product precipitates.

-

Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of this compound

-

Suspend the ethyl ester from the previous step in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

The desired carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Potential Applications and Biological Activity

The unique combination of a nitro group, a phenyl group, and a carboxylic acid on the indole scaffold suggests a range of potential applications for this compound, particularly in the realm of drug discovery.

Rationale for Pharmacological Interest

Caption: Key structural features contributing to biological potential.

The indole-2-carboxylic acid moiety has been identified as a key pharmacophore in the development of inhibitors for various enzymes, including HIV-1 integrase.[1] The phenyl group at the 3-position can modulate the compound's lipophilicity and engage in hydrophobic or π-π stacking interactions within a biological target. The electron-withdrawing nitro group at the 5-position can influence the electronic properties of the entire molecule, potentially enhancing its binding affinity or altering its metabolic profile. Furthermore, nitroaromatic compounds are known to have a wide range of biological activities, including antimicrobial and anticancer effects.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents and functional materials. This guide has provided a detailed overview of its fundamental physical and chemical properties, along with practical methodologies for its synthesis and characterization. The insights presented herein are intended to empower researchers and scientists to further explore the potential of this and related indole derivatives in their respective fields.

References

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. (2024). Available at: [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH). Available at: [Link]

- The preparation method of 5-nitroindole-2-carboxylic acid. Google Patents.

-

This compound. PubChem. Available at: [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. (2022). Available at: [Link]

-

5-Nitro-1H-indole-3-carboxylic acid. ChemBK. Available at: [Link]

-

Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]

-

ML354. PubChem. Available at: [Link]

-

5-NITRO-1H-INDOLE-2-CARBOXYLIC ACID. Chemsrc. Available at: [Link]

-

FT-IR spectrum of control indole. ResearchGate. Available at: [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Available at: [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health (NIH). Available at: [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

-

5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. ResearchGate. Available at: [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. tsijournals.com [tsijournals.com]

- 10. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The specific derivative, 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid, stands as a promising candidate for targeted drug development. This technical guide provides an in-depth exploration of its potential therapeutic targets, grounded in the established pharmacology of structurally related nitro-indole and indole-2-carboxylic acid compounds. We will delve into the mechanistic rationale for investigating this molecule's efficacy in oncology, infectious diseases, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key molecular targets, detailed experimental protocols for their validation, and the underlying scientific principles that guide this research.

Introduction: The Therapeutic Potential of the Indole Scaffold

Indole and its derivatives are fundamental heterocyclic motifs that have consistently yielded compounds of significant pharmacological importance.[1][2] Their diverse biological activities stem from the indole ring's ability to mimic the structure of endogenous molecules, such as the amino acid tryptophan, and to participate in various non-covalent interactions with biological macromolecules.[3] The introduction of a nitro group, as seen in this compound, can significantly modulate the electronic properties of the indole ring, often enhancing its biological activity.[4] This guide will focus on the most probable therapeutic targets for this specific molecule, drawing on evidence from closely related analogs.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The indole scaffold is a cornerstone in the development of anticancer agents, with derivatives demonstrating the ability to interfere with multiple pathways crucial for tumor growth and survival.[5][6]

Targeting Oncogene Expression: c-Myc G-Quadruplex DNA

Scientific Rationale: The c-Myc oncogene is a master regulator of cellular proliferation and is overexpressed in a majority of human cancers.[7][8] Its promoter region contains a guanine-rich sequence capable of forming a G-quadruplex (G4) DNA secondary structure.[9] Stabilization of this G4 structure by small molecules can repress c-Myc transcription, leading to a reduction in c-Myc protein levels and subsequent anticancer effects.[7][10] Notably, substituted 5-nitroindole derivatives have been identified as potent binders and stabilizers of the c-Myc promoter G-quadruplex, resulting in the downregulation of c-Myc expression, cell cycle arrest, and the induction of reactive oxygen species in cancer cells.[7][8][9]

Experimental Validation Workflow:

Caption: Workflow for validating c-Myc G-quadruplex targeting.

Detailed Protocol: FRET Melting Assay for G-Quadruplex Stabilization

-

Objective: To determine the ability of this compound to thermally stabilize the c-Myc G-quadruplex.

-

Materials:

-

FRET-labeled c-Myc G-quadruplex oligonucleotide (e.g., 5'-FAM-d(TGAGGGTGGGTAGGGTGGGTAA)-TAMRA-3').

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).

-

This compound stock solution in DMSO.

-

Real-time PCR instrument with melting curve analysis capability.

-

-

Procedure:

-

Prepare a 200 nM solution of the FRET-labeled oligonucleotide in the assay buffer.

-

Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well PCR plate, mix the annealed oligonucleotide with the test compound at various concentrations. Include a no-compound control.

-

Perform a melting curve analysis on the real-time PCR instrument, increasing the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min, recording fluorescence at the FAM emission wavelength.

-

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded. An increase in Tm in the presence of the compound indicates stabilization. Plot ΔTm (Tm with compound - Tm without compound) against compound concentration.

Inhibition of Key Cancer-Associated Enzymes

Scientific Rationale: The indole nucleus is a versatile scaffold for designing enzyme inhibitors.[6] Several key enzymes are frequently dysregulated in cancer and represent attractive therapeutic targets.

-

Histone Deacetylases (HDACs): HDACs play a crucial role in the epigenetic regulation of gene expression.[11] Their inhibition can lead to the re-expression of tumor suppressor genes. Indole-based hydroxamic acid derivatives have shown potent HDAC inhibitory activity.[11]

-

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are involved in tryptophan metabolism and are implicated in tumor immune evasion.[12] Indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and TDO.[12]

-

Lysine-Specific Demethylase 1 (LSD1): LSD1 is an epigenetic modifier that is overexpressed in various cancers. Novel indole derivatives have been developed as potent LSD1 inhibitors.[11]

Experimental Validation:

| Target Enzyme | Primary Assay | Secondary Assay |

| HDACs | Fluorogenic HDAC activity assay | Western blot for acetylated histones |

| IDO1/TDO | In vitro enzyme activity assay (e.g., measuring kynurenine production) | Co-culture assays with immune cells |

| LSD1 | Amplex Red-based LSD1 activity assay | Cellular thermal shift assay (CETSA) |

Induction of Apoptosis

Scientific Rationale: Inducing programmed cell death (apoptosis) in cancer cells is a key therapeutic strategy. Indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis.[13] The mechanism often involves cell cycle arrest and the activation of caspases.[13]

Experimental Validation Workflow:

Caption: Workflow for validating the induction of apoptosis.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Indole derivatives have demonstrated promising activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[14]

Scientific Rationale: A key mechanism of antibiotic resistance in S. aureus is the overexpression of efflux pumps, such as NorA, which actively extrude antimicrobial agents from the bacterial cell.[14] 5-nitro-2-phenylindole has been identified as a promising lead structure for NorA efflux pump inhibitors, effectively restoring the efficacy of other antibiotics.[14]

Experimental Validation:

Detailed Protocol: Broth Microdilution Checkerboard Assay for Efflux Pump Inhibition

-

Objective: To determine if this compound can potentiate the activity of a known antibiotic (e.g., ciprofloxacin) against a bacterial strain overexpressing an efflux pump (e.g., a NorA-overexpressing strain of S. aureus).

-

Materials:

-

Bacterial strain (e.g., S. aureus SA-1199B).

-

Mueller-Hinton Broth (MHB).

-

This compound.

-

Ciprofloxacin.

-

96-well microtiter plates.

-

-

Procedure:

-

Prepare serial twofold dilutions of ciprofloxacin along the x-axis of the 96-well plate.

-

Prepare serial twofold dilutions of the test compound along the y-axis of the plate.

-

Inoculate the wells with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.

-

-

Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI ≤ 0.5 is indicative of synergy, suggesting potential efflux pump inhibition.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases. Indole derivatives, including the well-known NSAID indomethacin, have a long history in the treatment of inflammation.[5]

Scientific Rationale: The anti-inflammatory effects of indole derivatives are often attributed to their ability to modulate key inflammatory pathways.[5]

-

NF-κB Pathway: The transcription factor NF-κB is a central regulator of the inflammatory response. Inhibition of this pathway can reduce the expression of pro-inflammatory cytokines.

-

COX-2 Pathway: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

-

5-Lipoxygenase (5-LOX): 5-LOX is an enzyme involved in the synthesis of leukotrienes, another class of potent pro-inflammatory mediators.[15]

Experimental Validation:

| Pathway | Primary Assay | Secondary Assay |

| NF-κB | Luciferase reporter assay in stimulated cells (e.g., LPS-stimulated macrophages) | Western blot for phosphorylated IκBα |

| COX-2 | In vitro COX-2 inhibition assay | Measurement of prostaglandin E2 (PGE2) levels in cell culture supernatants |

| 5-LOX | In vitro 5-LOX inhibition assay | Measurement of leukotriene B4 (LTB4) levels in stimulated human neutrophils |

Conclusion

This compound represents a molecule of significant therapeutic potential, with a chemical structure that suggests activity against a range of validated and emerging drug targets. The experimental frameworks outlined in this guide provide a clear and logical path for the systematic evaluation of its efficacy in oncology, infectious disease, and inflammation. By focusing on mechanistically-driven assays, researchers can efficiently elucidate the pharmacological profile of this promising compound and accelerate its journey through the drug discovery and development pipeline.

References

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). ChemMedChem, 16(10), 1667-1679. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). European Journal of Medicinal Chemistry, 188, 112028. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(10), 2268. [Link]

-

Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021). ChemMedChem. [Link]

-

Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). European Journal of Medicinal Chemistry, 238, 114402. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2022). Molecules, 27(23), 8272. [Link]

-

Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. (2015). International Journal of Pharmaceutical Chemistry. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (2021). ChemMedChem, 16(10), 1667-1679. [Link]

-

This compound. PubChem. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(10), 2268. [Link]

-

Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. (2023). Current Organic Synthesis, 20(4), 376-394. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2017). Infectious Disorders Drug Targets, 17(3), 175-182. [Link]

-

A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). Organic & Biomolecular Chemistry. [Link]

-

The Diverse Pharmacological Importance of Indole Derivatives: A Review. (2012). International Journal of Research in Pharmacy and Science. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. [Link]

-

Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (2023). Molecules, 28(1), 421. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). ChemMedChem. [Link]

-

5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. (1999). Il Farmaco, 54(11-12), 826-831. [Link]

-

Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Current Organic Synthesis. [Link]

-

5-Nitro-1H-indole-3-carboxylic acid. ChemBK. [Link]

-

New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. (2020). Antibiotics, 9(6), 292. [Link]

-

Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. (2006). Bioorganic & Medicinal Chemistry Letters, 16(19), 5026-5030. [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2021). Journal of Medicinal Chemistry, 64(14), 10141-10165. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 5-Nitro-3-phenyl-1H-indole-2-carboxylic Acid Interactions: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical exploration of the in silico modeling of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid, a member of a class of indole derivatives with demonstrated biological relevance. We will navigate the theoretical underpinnings and practical application of computational techniques to elucidate the molecular interactions of this compound, with a specific focus on its potential as an inhibitor of HIV-1 integrase. This focus is informed by existing research that highlights the anti-HIV-1 activity of structurally similar indole-2-carboxylic acid derivatives, which are known to target this critical viral enzyme.[1][2]

Our approach is designed to be a self-validating system, where each step of the in silico workflow logically builds upon the last, from initial target identification to the dynamic simulation of the ligand-protein complex. We will delve into the causality behind the selection of specific computational methodologies, ensuring that the reader not only understands how to perform these experiments but why each step is crucial for generating robust and reliable data.

Foundational Principles: The Rationale for In Silico Investigation

The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[1] The subject of our investigation, this compound, possesses distinct chemical features—a nitro group, a phenyl ring, and a carboxylic acid moiety—that suggest a high potential for specific molecular interactions. The initial step in any in silico drug discovery project is the identification of a plausible biological target. Based on the literature, which points to the efficacy of similar indole derivatives against HIV-1, we have selected HIV-1 integrase as our target protein for this guide.[2] This enzyme is essential for the replication of the virus, and its inhibition is a clinically validated strategy for the treatment of HIV/AIDS.

Our in silico workflow is designed to predict and analyze the binding of this compound to HIV-1 integrase. This process allows for a cost-effective and rapid assessment of the compound's potential as a drug candidate before committing to resource-intensive laboratory synthesis and testing.

The In Silico Workflow: A Step-by-Step Guide

The following sections detail the key stages of our in silico investigation. Each protocol is presented with the underlying scientific reasoning to provide a comprehensive understanding of the process.

Target and Ligand Preparation: Ensuring Data Integrity

The quality of the input structures is paramount for the success of any in silico modeling study. The initial phase, therefore, involves the meticulous preparation of both the target protein (HIV-1 integrase) and the ligand (this compound).

Experimental Protocol: Target and Ligand Preparation

-

Protein Structure Retrieval:

-

Obtain the three-dimensional crystal structure of HIV-1 integrase from the Protein Data Bank (PDB). For this guide, we will use a representative structure complexed with a known inhibitor.

-

Rationale: Starting with a high-resolution experimental structure provides a validated model of the protein's conformation and the location of the active site.

-

-

Protein Structure Cleanup:

-

Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand.

-

Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

-

Assign appropriate protonation states to the amino acid residues at a physiological pH.

-

Rationale: A "clean" protein structure ensures that the subsequent docking and simulation calculations are not influenced by extraneous molecules and that the electrostatic interactions are accurately modeled.

-

-

Ligand Structure Preparation:

-

The 2D structure of this compound can be obtained from PubChem (CID 700784).[3]

-

Convert the 2D structure into a 3D conformation using a computational chemistry tool like Avogadro or the tools available within molecular docking software suites.

-

Perform an initial energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

Rationale: A low-energy 3D conformation of the ligand is necessary for the docking algorithm to explore its possible binding poses effectively. Accurate partial charges are crucial for calculating the electrostatic component of the binding energy.

-

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for virtual screening and for generating hypotheses about the binding mode of a potential drug candidate.

Experimental Protocol: Molecular Docking

-

Grid Box Generation:

-

Define a "grid box" that encompasses the active site of HIV-1 integrase. This is typically centered on the location of the co-crystallized inhibitor in the original PDB structure.

-

The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

-

Rationale: The grid box defines the search space for the docking algorithm, focusing the computational effort on the most probable binding site and reducing the likelihood of identifying non-specific interactions.

-

-

Docking Simulation:

-

Utilize a molecular docking program such as AutoDock Vina to perform the docking calculations.

-

The software will systematically explore different conformations of the ligand within the defined grid box, evaluating the binding energy of each pose using a scoring function.

-

Rationale: The docking algorithm employs a search algorithm to efficiently sample the conformational space of the ligand and a scoring function to estimate the binding affinity for each generated pose.

-

-

Analysis of Docking Results:

-

The output of the docking simulation will be a set of predicted binding poses, ranked by their binding affinity scores.

-

Visually inspect the top-ranked poses to assess their plausibility. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein.

-

Rationale: The binding affinity score provides a quantitative estimate of the ligand's potency, while the analysis of the binding pose reveals the specific molecular interactions that contribute to the stability of the complex.

-

Data Presentation: Predicted Binding Affinity

| Ligand | Target | Predicted Binding Affinity (kcal/mol) |

| This compound | HIV-1 Integrase | -8.5 to -10.0 (Hypothetical Range) |

Note: The binding affinity value is hypothetical and would be determined by the actual docking calculation.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time.

Experimental Protocol: Molecular Dynamics Simulation

-

System Solvation and Ionization:

-

Place the top-ranked ligand-protein complex from the docking study into a periodic box of water molecules.

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.

-

Rationale: Solvating the system is crucial for accurately modeling the behavior of a biological system, as water plays a key role in mediating molecular interactions.

-

-

Energy Minimization and Equilibration:

-

Perform an energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure.

-

Rationale: This multi-step equilibration process allows the system to relax and reach a stable state before the production simulation begins.

-

-

Production MD Simulation:

-

Run the MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to observe the dynamics of the ligand within the binding site.

-

Rationale: The production run generates a trajectory of the system's atomic coordinates over time, which can be analyzed to understand the stability of the ligand-protein complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate various parameters, such as the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of the protein residues, and the number of hydrogen bonds between the ligand and the protein over time.

-

Rationale: These analyses provide quantitative measures of the stability of the complex and the flexibility of its components. A stable RMSD for the ligand suggests that it remains bound in a consistent pose.

-

Visualization: In Silico Modeling Workflow

Caption: A flowchart of the in silico modeling workflow.

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.

Experimental Protocol: Pharmacophore Modeling

-

Model Generation:

-

Based on the stable binding pose of this compound obtained from the MD simulation, a pharmacophore model can be generated.

-

This model will consist of features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centroids.

-

Rationale: The pharmacophore model represents a 3D hypothesis of the key interactions required for binding to the target.

-

-

Virtual Screening:

-

The generated pharmacophore model can be used as a 3D query to screen large chemical databases for other molecules that contain the same essential features.

-

Rationale: This approach allows for the rapid identification of novel compounds with the potential to bind to the same target, thus expanding the chemical space for drug discovery.

-

Visualization: Pharmacophore Model

Caption: A conceptual pharmacophore model.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for investigating the molecular interactions of this compound with a biologically relevant target, HIV-1 integrase. By following the detailed protocols for molecular docking, molecular dynamics simulation, and pharmacophore modeling, researchers can gain valuable insights into the compound's potential as a drug candidate.

The strength of this approach lies in its iterative and self-validating nature. The results from each stage inform and refine the subsequent steps, leading to a more accurate and reliable prediction of the compound's behavior at the molecular level. The ultimate goal of such in silico studies is to guide and prioritize experimental efforts, thereby accelerating the drug discovery process. Future work could involve the synthesis and in vitro testing of this compound and its analogs to validate the computational predictions and to further explore the structure-activity relationship of this promising class of compounds.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 700784, this compound. Retrieved from [Link]

-

Esposito, F., et al. (2023). 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action. Frontiers in Microbiology. Retrieved from [Link]

-

Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

Morris, G. M., & Lim-Wilby, M. (2008). Molecular docking. Methods in molecular biology (Clifton, N.J.), 443, 365–382. Retrieved from [Link]

-

Hospital, A., et al. (2016). Molecular dynamics simulations: advances and applications. Advances and applications in molecular simulation, 37-59. Retrieved from [Link]

-

Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug discovery today, 15(11-12), 444–450. Retrieved from [Link]

Sources

- 1. 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 3. This compound | C15H10N2O4 | CID 700784 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal structure of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Structural Characteristics of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the synthesis, structural elucidation, and anticipated solid-state architecture of this compound. The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds, including HIV-1 integrase inhibitors[1]. The addition of nitro and phenyl substituents to the indole-2-carboxylic acid core is expected to significantly modulate its electronic properties, molecular conformation, and intermolecular interactions, thereby influencing its physicochemical and pharmacological profile. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this guide leverages established synthetic methodologies and high-quality crystallographic data from closely related analogs to construct a robust, predictive model of its crystal structure. We will detail a plausible synthetic route, outline the protocol for structural determination, and provide an expert analysis of the likely intermolecular forces, such as hydrogen bonding and π-stacking, that govern its crystal packing. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this important class of molecules.

Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold

The indole ring system is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for drug design. Specifically, derivatives of indole-2-carboxylic acid have shown promise in diverse therapeutic areas. For instance, certain derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle, by chelating Mg²⁺ ions in the active site[1].

The subject of this guide, this compound (CAS 14182-37-7)[2], incorporates three key functional groups that are critical to its anticipated structural and chemical behavior:

-

The Carboxylic Acid: This group is a strong hydrogen bond donor and acceptor, predisposing the molecule to form highly stable, predictable supramolecular synthons.

-

The 3-Phenyl Group: This bulky aromatic substituent will sterically influence the planarity of the molecule and provide a site for π-π stacking interactions.

-

The 5-Nitro Group: As a powerful electron-withdrawing group, it dramatically influences the electronic landscape of the indole ring, enhances its acidity, and acts as a potent hydrogen bond acceptor[3].

Understanding how these components synergize to direct the three-dimensional arrangement of molecules in the solid state is paramount for predicting properties like solubility, stability, and bioavailability.

Synthesis and Crystallization

The generation of high-quality single crystals suitable for X-ray diffraction is the critical first step in structural elucidation. This process begins with a robust chemical synthesis followed by a meticulous crystallization protocol.

Proposed Synthetic Pathway

A logical and efficient method for constructing the target molecule is a variation of the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone. A plausible multi-step protocol is outlined below.

Experimental Protocol: Synthesis of this compound

-

Step 1: Hydrazone Formation.

-

Dissolve p-nitrophenylhydrazine hydrochloride in an aqueous ethanol solution.

-

In a separate flask, dissolve ethyl benzoylpyruvate in ethanol.

-

Slowly add the pyruvate solution to the p-nitrophenylhydrazine solution under constant stirring at room temperature for approximately 45 minutes.

-

The resulting precipitate, the ethyl benzoylpyruvate-4-nitrophenylhydrazone intermediate, is collected by vacuum filtration, washed with cold ethanol, and dried.

-

Causality: This condensation reaction is a standard and high-yielding method for preparing the necessary hydrazone precursor for the subsequent cyclization.

-

-

Step 2: Fischer Indole Cyclization.

-

Suspend the dried hydrazone intermediate in a suitable high-boiling point solvent such as toluene.

-

Add a catalytic amount of a strong acid, such as polyphosphoric acid or sulfuric acid[4].

-

Heat the mixture to reflux (approximately 110°C) for 20-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC)[4].

-

Causality: The strong acid protonates the hydrazone, catalyzing a[5][5]-sigmatropic rearrangement followed by ammonia elimination and aromatization to form the stable indole ring system. Toluene is chosen as the solvent for its ability to reach the required reaction temperature.

-

-

Step 3: Saponification.

-

After cooling, the reaction mixture is carefully quenched. The resulting crude product is the ethyl ester of this compound.

-

The crude ester is then subjected to alkaline hydrolysis by dissolving it in an ethanol/water mixture and adding an excess of sodium hydroxide.

-

The mixture is stirred at room temperature for 5-8 hours to ensure complete conversion to the carboxylate salt[4].

-

Causality: Saponification is a reliable method to convert the ethyl ester to the desired carboxylic acid.

-

-

Step 4: Acidification and Isolation.

-

The cooled reaction mixture is filtered to remove any insoluble material.

-

The filtrate is then acidified with a strong acid like concentrated HCl until a pH of ~1 is reached, causing the final product, this compound, to precipitate out of solution[6].

-

The solid product is collected by vacuum filtration, washed thoroughly with deionized water to remove salts, and dried under vacuum.

-

Crystallization Protocol for X-ray Analysis

The goal of crystallization is to encourage slow, ordered growth of a single crystal. Rapid precipitation yields amorphous powder, which is unsuitable for diffraction.

Protocol: Single Crystal Growth

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water) for a system where the compound has moderate solubility at high temperatures and low solubility at room temperature.

-

Slow Evaporation (Recommended):

-

Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol/water) at a slightly elevated temperature.

-

Filter the hot solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial, cover it loosely with perforated paraffin film, and store it in a vibration-free environment.

-

Causality: The slow evaporation of the solvent gradually increases the solute concentration beyond its saturation point, promoting the formation of a limited number of nucleation sites and encouraging the growth of large, well-ordered single crystals over several days.

-

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow is a standardized, self-validating process.

Caption: Standard workflow for Single-Crystal X-ray Diffraction analysis.

Anticipated Crystallographic Parameters

While experimental data for the title compound is unavailable, we can present representative data from a closely related analog, 5-methoxy-1H-indole-2-carboxylic acid , to provide context for the expected values[7][8]. The substitution of a methoxy group for a nitro group will alter unit cell dimensions, but the crystal system and space group are often conserved in similar molecular structures.

Table 1: Representative Crystallographic Data for a Structurally Similar Indole-2-Carboxylic Acid Derivative (5-methoxy-1H-indole-2-carboxylic acid)[7][8].

| Parameter | Value |

| Chemical Formula | C₁₀H₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Volume (ų) | 903.94(8) |

| Z (Molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.405 |

| Hydrogen Bonding Motif | Centrosymmetric R²₂(8) dimer |

This data is provided for illustrative purposes to frame expectations for the title compound.

Predictive Analysis of the Crystal Structure & Intermolecular Interactions

The solid-state structure of this compound will be dictated by a hierarchy of intermolecular forces. By analyzing the functional groups present, we can predict the dominant interactions that will define the crystal packing.

The Primary Motif: Carboxylic Acid Dimerization

The most powerful and predictable interaction will be the formation of a hydrogen-bonded dimer between the carboxylic acid groups of two adjacent molecules. This is a highly robust and common supramolecular synthon observed in the crystal structures of nearly all carboxylic acids, including indole-2-carboxylic acid and its 5-methoxy derivative[7][9]. This interaction forms a centrosymmetric R²₂(8) ring motif, where two molecules are linked by a pair of O-H···O hydrogen bonds. This strong interaction will be the primary driver in organizing the molecules into a foundational dimeric pair.

The Role of the Nitro Group and Indole N-H

The nitro group and the indole N-H proton provide secondary hydrogen bonding sites that will link the primary dimers into a larger three-dimensional network.

-

N-H Donor: The indole N-H group is a moderate hydrogen bond donor. It is likely to interact with a strong acceptor.

-

Nitro Group Acceptor: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors.

It is highly probable that an intermolecular hydrogen bond will form between the indole N-H of one dimer and an oxygen atom of the nitro group on an adjacent dimer (N-H···O). This interaction would serve to connect the dimers into tapes or sheets. Weaker C-H···O interactions, involving aromatic protons and the nitro oxygen atoms, will further stabilize this network[7].

Aromatic Interactions: π-π Stacking

The structure contains two aromatic systems: the indole ring and the 3-phenyl substituent. These create opportunities for π-π stacking interactions, which are crucial for efficient space-filling in the crystal lattice. The relative orientation of these rings (e.g., parallel-displaced or T-shaped) will depend on the steric constraints imposed by the other functional groups and the need to optimize the stronger hydrogen bonding network. Given the presence of the electron-poor nitro-indole system and the electron-rich phenyl ring, favorable donor-acceptor π-π interactions are a distinct possibility.

Caption: Predicted hierarchy of intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

This technical guide has established a robust predictive framework for the crystal structure of this compound based on established chemical principles and data from close structural analogs. The synthesis is achievable through standard organic chemistry methodologies, and the resulting crystalline material can be definitively characterized by single-crystal X-ray diffraction.

The anticipated solid-state architecture is dominated by strong, directional O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. These primary structural units are likely further assembled into a three-dimensional lattice via secondary N-H···O hydrogen bonds and stabilizing π-π stacking interactions. This detailed structural understanding is a critical prerequisite for rational drug design, enabling researchers to correlate solid-state properties with biological activity and to guide future lead optimization efforts. The logical next step is the execution of the proposed synthesis and crystallization to obtain experimental data and validate this predictive model.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link].

-

Kerr, J.R., Trembleau, L., Storey, J.M.D., Wardell, J.L., & Harrison, W.T.A. (2016). Different N—H...π interactions in two indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 654–658. Available from: [Link].

-

Sławiński, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. Available from: [Link].

-

Semantic Scholar. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Available from: [Link].

-

PubMed. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link].

-

ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Available from: [Link].

-

RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available from: [Link].

- Google Patents. (2009). The preparation method of 5-nitroindole-2-carboxylic acid. CN100491350C.

-

PubChem. 5-Nitro-1-(3-phenylpropyl)indole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].

-

PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Available from: [Link].

-

ChemBK. 5-Nitro-1H-indole-3-carboxylic acid. Available from: [Link].

-

ResearchGate. Reactivity of 3-nitroindoles with electron-rich species. Available from: [Link].

-

ResearchGate. Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Available from: [Link].

-

MDPI. (2017). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules, 22(9), 1533. Available from: [Link].

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]

- 8. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Commercially Available Analogs of 5-Nitro-3-phenyl-1H-indole-2-carboxylic Acid: Properties, Applications, and Experimental Protocols

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like serotonin.[1] Its structural versatility allows for extensive chemical modification, enabling the fine-tuning of biological activity.[1] Within this broad class, the 5-nitro-3-phenyl-1H-indole-2-carboxylic acid framework has emerged as a significant starting point for the development of novel therapeutic agents. The presence of the nitro group at the 5-position and the phenyl group at the 3-position, combined with the carboxylic acid at the 2-position, provides a unique combination of electronic and steric properties that drive interactions with various biological targets.

This guide provides an in-depth technical overview of this compound and its commercially available analogs. We will explore their chemical properties, delve into their established and potential therapeutic applications, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their work.

Core Scaffold and Commercial Availability

The parent compound, this compound (CAS 14182-37-7), is a specialty chemical available from several laboratory suppliers.[2][3][4] Its availability provides a crucial starting point for both direct biological screening and further chemical modification.

Beyond the parent compound, a variety of analogs built upon the indole-2-carboxylic acid core are commercially available. These analogs offer systematic variations that are essential for establishing structure-activity relationships (SAR). Key structural modifications include alterations at the 5-position (e.g., removal or replacement of the nitro group), and substitutions on the indole ring.

Table 1: Selected Commercially Available Analogs of Indole-2-Carboxylic Acid

| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Potential Applications | Commercial Suppliers |

| This compound | 14182-37-7 | C₁₅H₁₀N₂O₄ | Core scaffold with 5-nitro and 3-phenyl substitution | Anticancer, Antiviral | Fluorochem, Santa Cruz Biotechnology[2][3] |

| 5-Nitro-1H-indole-2-carboxylic acid | 16730-20-4 | C₉H₆N₂O₄ | Lacks the 3-phenyl group | Anticancer, Chemical Synthesis Intermediate | Tokyo Chemical Industry, Sigma-Aldrich |

| 5,6-Difluoro-1H-indole-2-carboxylic acid | 169674-35-5 | C₉H₅F₂NO₂ | Halogenated at the 5 and 6 positions | Drug Discovery Building Block | Sigma-Aldrich[5] |

| 3-Methyl-1H-indole-2-carboxylic acid | Not specified | C₁₀H₉NO₂ | Alkylated at the 3-position | Drug Discovery Building Block | Sigma-Aldrich[5] |

| 6-Hydroxyindole-2-carboxylic Acid | Not specified | C₉H₇NO₃ | Hydroxylated at the 6-position | Drug Discovery Building Block | American Elements[6] |

Therapeutic Applications and Mechanisms of Action

Derivatives of the 5-nitroindole scaffold have shown significant promise in several therapeutic areas, primarily in oncology and virology. The underlying mechanisms are often tied to specific molecular interactions enabled by the compound's structure.

Anticancer Activity: Targeting c-Myc G-Quadruplexes

A prominent mechanism of action for certain 5-nitroindole derivatives is the binding and stabilization of G-quadruplex (G4) DNA structures.[7][8] These are non-canonical secondary structures formed in guanine-rich regions of DNA, such as the promoter regions of oncogenes like c-Myc.

The c-Myc oncogene is a critical regulator of cell proliferation and is overexpressed in a wide range of human cancers. Stabilization of the G-quadruplex in the c-Myc promoter region inhibits transcription, leading to the downregulation of c-Myc protein expression.[7][8] This, in turn, can induce cell cycle arrest and apoptosis in cancer cells. Studies have shown that substituted 5-nitroindole scaffolds can bind to the c-Myc promoter G-quadruplex, downregulate c-Myc expression, and induce cell-cycle arrest in the sub-G1/G1 phase.[7]

Caption: 5-Nitroindole analogs stabilize G-quadruplex DNA in the c-Myc promoter, blocking transcription.

Antiviral Activity: HIV-1 Integrase Inhibition